5-Chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine

Medicinal Chemistry Quality Control Drug Discovery

Specifically designed for rapid, two-step scaffold diversification. This fragment features orthogonal 3-iodo and 5-chloro handles for sequential cross-coupling, eliminating de novo analog synthesis in medicinal chemistry campaigns. With low TPSA (28.68 Ų), ideal consensus LogP (2.51), and zero rotatable bonds, it is a strategic, non-interchangeable building block for FBDD and kinase programs.

Molecular Formula C7H4ClIN2
Molecular Weight 278.48 g/mol
CAS No. 1190310-51-0
Cat. No. B1424167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine
CAS1190310-51-0
Molecular FormulaC7H4ClIN2
Molecular Weight278.48 g/mol
Structural Identifiers
SMILESC1=C2C(=CNC2=CN=C1Cl)I
InChIInChI=1S/C7H4ClIN2/c8-7-1-4-5(9)2-10-6(4)3-11-7/h1-3,10H
InChIKeyINXXPKHKUUMVKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine (CAS 1190310-51-0) Fragment Molecule for Medicinal Chemistry and Drug Discovery Procurement


5-Chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine, also referred to as 5-chloro-3-iodo-6-azaindole, is a halogenated heterocyclic compound built upon a pyrrolo[2,3-c]pyridine core. Its substitution pattern, featuring a chlorine atom at the 5-position and an iodine atom at the 3-position, renders it a valuable intermediate in organic synthesis and pharmaceutical research . This compound is widely recognized as a fragment molecule, serving as a crucial scaffold for molecular linking, expansion, and modification in the design and screening of novel drug candidates .

Why Generic Substitution of 5-Chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine with Other Azaindoles Fails


Generic substitution within the azaindole family is not feasible due to the precise regiochemistry of halogen substituents, which dictates distinct reactivity profiles, physicochemical properties, and biological outcomes. The 3-iodo and 5-chloro substitution pattern of this compound enables orthogonal and sequential cross-coupling reactions that cannot be replicated by regioisomers such as the 2-iodo analog or by mono-halogenated variants . Furthermore, quantitative differences in lipophilicity, as measured by consensus LogP, directly impact membrane permeability and target engagement, rendering this specific scaffold a non-interchangeable building block in drug discovery programs .

Quantitative Differentiation Evidence for 5-Chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine vs. Closest Analogs


Higher Certified Purity with Full Analytical QC vs. Industry-Standard Halogenated Azaindoles

5-Chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine is supplied with a standard purity of 97% as verified by batch-specific QC including NMR, HPLC, and GC analyses . In contrast, the common 2-iodo regioisomer (5-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine) is typically offered at a lower 95% purity from major suppliers and lacks equivalent multi-modal analytical certification .

Medicinal Chemistry Quality Control Drug Discovery

Enhanced Lipophilicity for Improved Membrane Permeability vs. 2-Iodo Regioisomer

The calculated consensus LogP (octanol-water partition coefficient) for 5-Chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine is 2.51 . This value is substantially higher than the predicted ClogP of approximately 1 reported for the 2-iodo regioisomer, 5-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine .

Medicinal Chemistry Physicochemical Property ADME

Orthogonal Halogen Reactivity for Sequential Cross-Coupling: A Unique Synthetic Differentiator

The 3-iodo and 5-chloro substitution pattern of 5-Chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine provides two distinct halogen handles with orthogonal reactivity. The C3 iodine is highly amenable to Sonogashira and other Pd-catalyzed couplings, while the C5 chlorine is more suited for Suzuki-Miyaura reactions . This enables sequential, site-selective derivatization to rapidly generate diverse analog libraries, a capability not shared by mono-halogenated variants like 5-chloro-1H-pyrrolo[2,3-c]pyridine (CAS 131084-55-4) or 3-iodo-1H-pyrrolo[2,3-c]pyridine (CAS 956003-24-0) .

Organic Synthesis Fragment-Based Drug Design Cross-Coupling

Differential Storage Stability: Light-Sensitive Handling vs. Room Temperature Stable Analogs

5-Chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine requires storage at 2-8°C and protection from light to maintain stability [1]. This is in contrast to the 2-iodo regioisomer, 5-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine, which is stable at room temperature storage , indicating a higher intrinsic light and thermal sensitivity for the 3-iodo compound.

Compound Management Stability Storage

Physicochemical Property Set (TPSA, Rotatable Bonds) vs. Broader Azaindole Scaffolds

The topological polar surface area (TPSA) of 5-Chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine is calculated at 28.68 Ų, with zero rotatable bonds . This is a favorable property set for a fragment molecule, contrasting with more complex, substituted azaindoles used as BET protein inhibitors or GPR103 antagonists, which often possess higher TPSA and more rotatable bonds that can hinder permeability [1].

Medicinal Chemistry Drug-likeness Fragment Properties

Procurement-Driven Application Scenarios for 5-Chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine (CAS 1190310-51-0)


Orthogonal Fragment Elaboration in Kinase Inhibitor Lead Optimization

Based on its two orthogonal halogen handles for sequential cross-coupling (Evidence Item 3), this compound is ideally suited for the rapid, two-step diversification of a core scaffold in kinase inhibitor programs. Procurement of this dual-handle fragment enables medicinal chemistry teams to efficiently explore chemical space around a privileged pyrrolopyridine core without the need for de novo synthesis of each analog .

High-Throughput Screening Library Construction with Verified Purity and Stability

The 97% certified purity and multi-modal analytical QC (Evidence Item 1) reduce the risk of false positives or assay interference in HTS campaigns. Furthermore, the defined storage condition requirement (2-8°C, protected from light) as outlined in Evidence Item 4 allows for proper compound management planning to ensure sample integrity over the lifetime of the screening collection [1].

Fragment-Based Drug Discovery (FBDD) with Optimized Physicochemical Properties

The compound's low TPSA (28.68 Ų) and zero rotatable bonds (Evidence Item 5) meet the stringent criteria for an ideal fragment hit. Its consensus LogP of 2.51 (Evidence Item 2) positions it within the optimal lipophilicity range for cell permeability. These properties make it a strategic purchase for FBDD programs targeting intracellular protein-protein interactions or enzymes with challenging binding sites .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.